5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-aminopyridine with a thioamide under specific reaction conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction mixture is usually heated under reflux for several hours to ensure complete formation of the desired product .
Chemical Reactions Analysis
5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets within the cell. It can inhibit enzymes involved in critical cellular processes, such as DNA replication or protein synthesis. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: Known for its anticancer activity.
5-(4-Bromophenyl)-thiazolidine-2,4-dione: Exhibits antimicrobial properties.
5-(2-Thienylmethylene)-thiazolidine-2,4-dione: Used in the development of antifungal agents.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C9H7N3OS2 |
---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-hydroxy-5-[(E)-pyridin-2-yliminomethyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C9H7N3OS2/c13-8-6(15-9(14)12-8)5-11-7-3-1-2-4-10-7/h1-5,13H,(H,12,14)/b11-5+ |
InChI Key |
JPSDNCPEVVDHEL-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=C(NC(=S)S2)O |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(NC(=S)S2)O |
Origin of Product |
United States |
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